

Downstream Target Genes of FH535 in Colon Cancer: A Technical Guide

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Compound of Interest

Compound Name: FH535

Cat. No.: B1672658

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Introduction

FH535 is a synthetic, cell-permeable small molecule that has garnered significant interest in the field of oncology, particularly for its potential therapeutic application in colon cancer. It functions as a dual inhibitor of two critical signaling pathways frequently dysregulated in colorectal carcinogenesis: the Wnt/ β -catenin and the Peroxisome Proliferator-Activated Receptor (PPAR) pathways. This technical guide provides a comprehensive overview of the downstream target genes of **FH535** in colon cancer, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling networks. This document is intended for researchers, scientists, and drug development professionals actively engaged in the study of colon cancer and targeted therapeutics.

Core Mechanism of Action

FH535 exerts its anti-neoplastic effects by concurrently suppressing the transcriptional activity of β -catenin and various PPAR isoforms (PPAR α , PPAR γ , and PPAR δ). In the canonical Wnt signaling pathway, the stabilization and nuclear translocation of β -catenin lead to the activation of T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors and the subsequent expression of a battery of genes involved in cell proliferation, survival, and differentiation. **FH535** has been shown to disrupt the interaction between β -catenin and its coactivators, thereby inhibiting the transcription of its downstream targets. Simultaneously, **FH535** antagonizes PPARs, which are nuclear hormone receptors that regulate lipid and glucose metabolism and have been implicated in colon cancer progression.

Downstream Target Gene Modulation by FH535

The dual inhibitory activity of **FH535** results in a significant alteration of the gene expression profile in colon cancer cells. The primary consequences of **FH535** treatment are the downregulation of oncogenes and cell cycle promoters, and the upregulation of tumor suppressors and cell adhesion molecules.

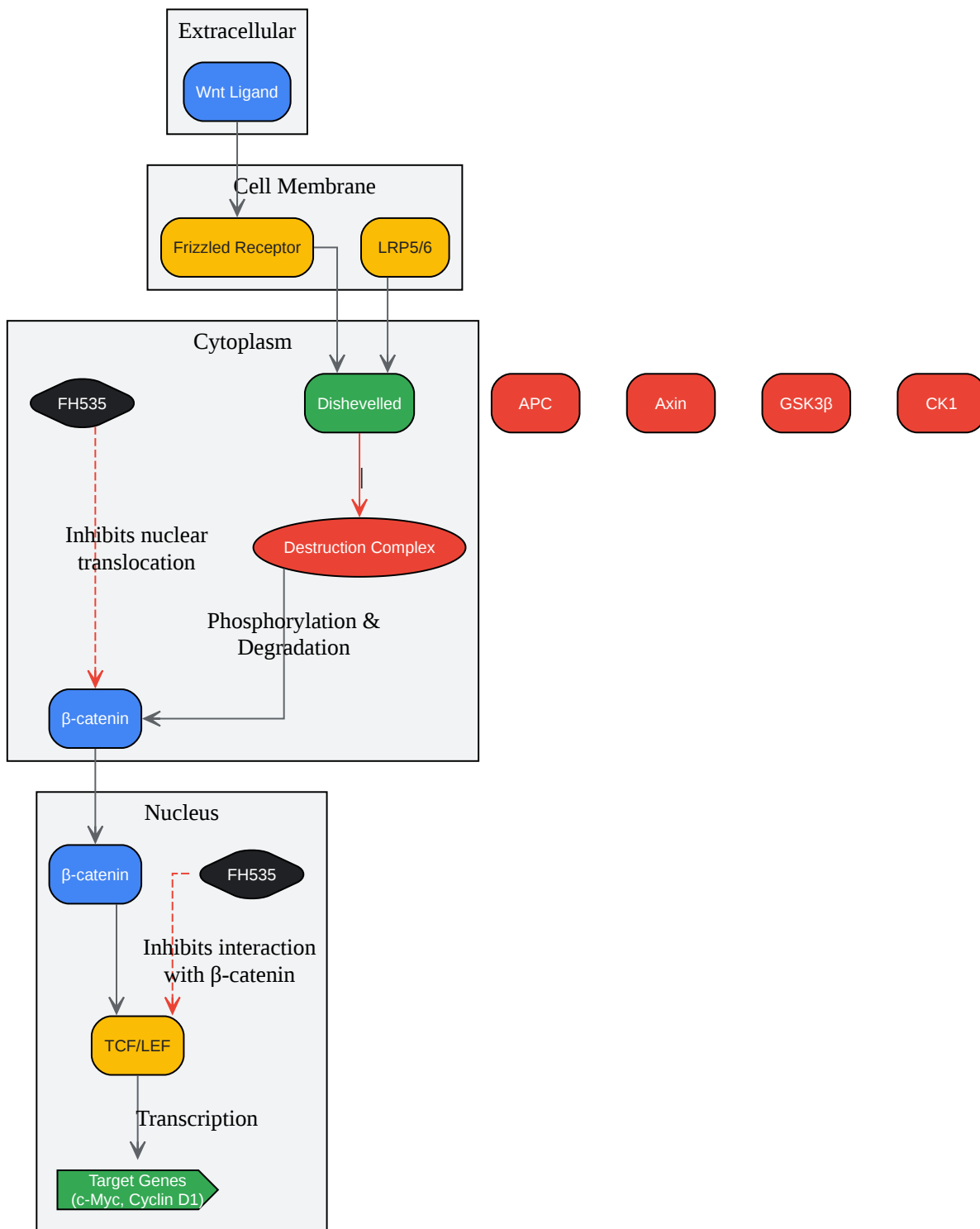
Quantitative Analysis of Gene Expression Changes

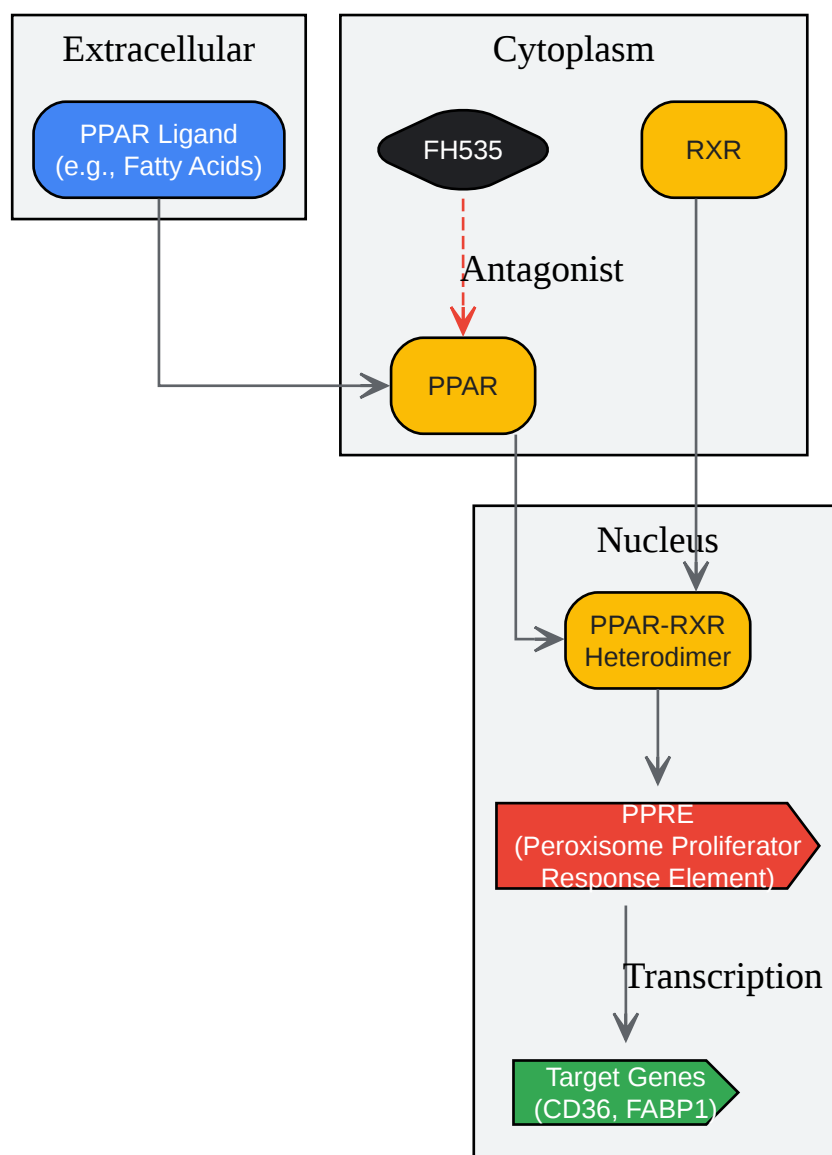
The following table summarizes the quantitative changes in the expression of key downstream target genes of the Wnt/ β -catenin and PPAR pathways upon treatment with **FH535** in various colon cancer cell lines.

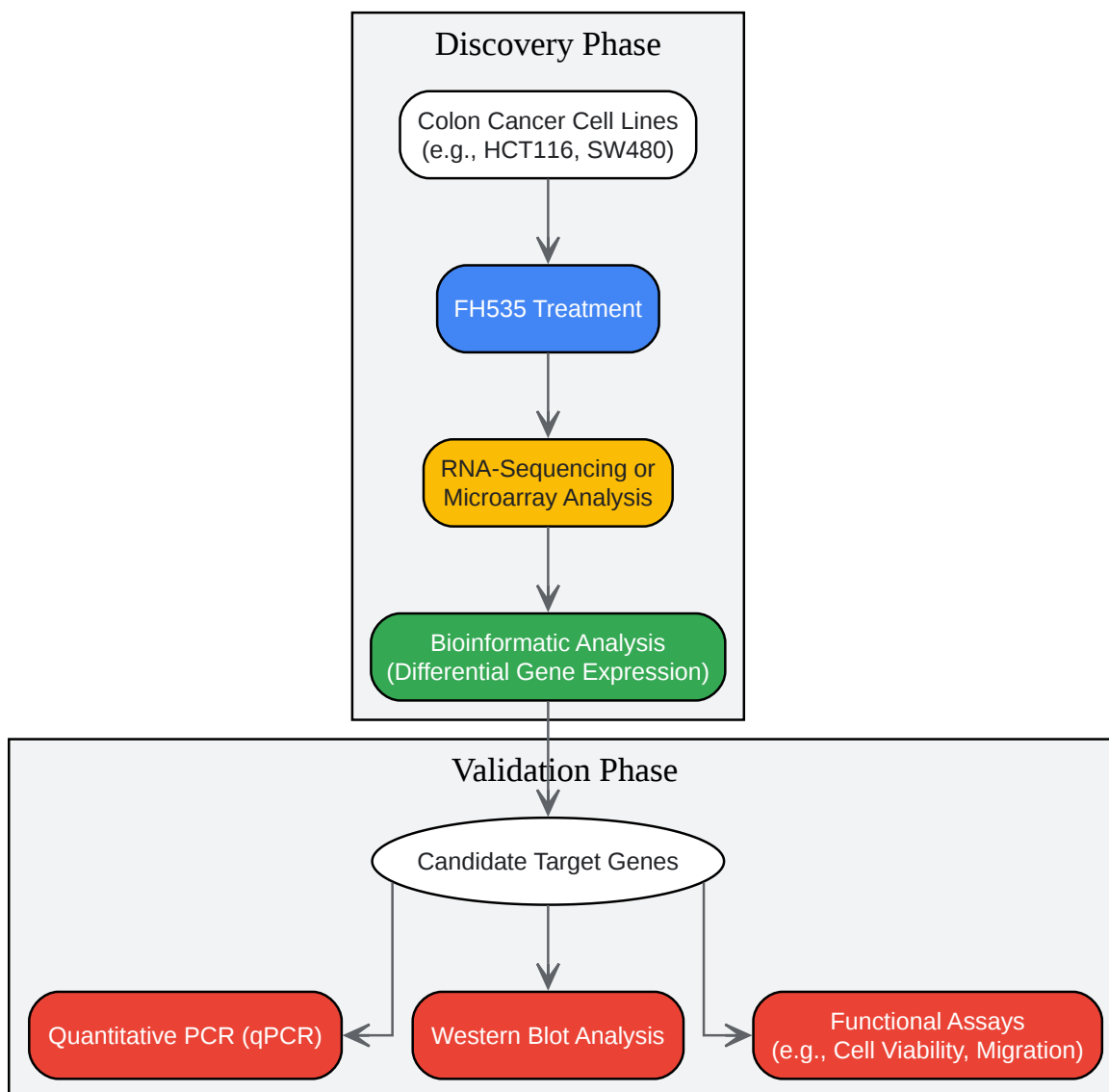
Target Gene	Pathway	Effect of FH535	Cell Line	Fold Change / Percentage Change	Reference
c-Myc	Wnt/ β -catenin	Downregulation	HCT116, SW480	~50-70% reduction in mRNA and protein levels	
Cyclin D1	Wnt/ β -catenin	Downregulation	HCT116, SW480	~40-60% reduction in protein levels	
Survivin	Wnt/ β -catenin	Downregulation	Colon Cancer Stem Cells	Significant reduction in protein levels	
E-cadherin	Wnt/ β -catenin	Upregulation	SW480	Increased protein expression	
Axin2	Wnt/ β -catenin	Downregulation	HCT116	Significant reduction in mRNA levels	
Lgr5	Wnt/ β -catenin	Downregulation	Colon Cancer Stem Cells	Significant reduction in protein levels	
CD36	PPAR	Downregulation	Not specified	Not specified	
FABP1	PPAR	Downregulation	Not specified	Not specified	

Signaling Pathway Diagrams

The following diagrams illustrate the points of intervention of **FH535** in the Wnt/ β -catenin and PPAR signaling pathways.







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